molecular formula C6H3F3INO B1448175 5-Iodo-6-(trifluoromethyl)pyridin-2-ol CAS No. 1227515-14-1

5-Iodo-6-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1448175
CAS No.: 1227515-14-1
M. Wt: 288.99 g/mol
InChI Key: ZJWMBPKEDRAUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-6-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3F3INO. It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-(trifluoromethyl)pyridin-2-ol typically involves the iodination of a pyridine derivative followed by the introduction of a trifluoromethyl group. One common method involves the reaction of 2-hydroxy-5-iodopyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-6-(trifluoromethyl)pyridin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-6-(trifluoromethyl)pyridin-2-ol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-iodo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWMBPKEDRAUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858626
Record name 5-Iodo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227515-14-1
Record name 5-Iodo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 2
5-Iodo-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 3
5-Iodo-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 4
5-Iodo-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 5
5-Iodo-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 6
5-Iodo-6-(trifluoromethyl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.